molecular formula C14H15ClN4O B2610595 N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride CAS No. 1215800-01-3

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride

Cat. No.: B2610595
CAS No.: 1215800-01-3
M. Wt: 290.75
InChI Key: HTCSTNHGCDJMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride is a synthetic organic compound with the molecular formula C14H14N4O·HCl. It is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride typically involves the reaction of quinazoline derivatives with furan-2-ylmethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized quinazoline compounds .

Mechanism of Action

The mechanism of action of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N4-[(furan-2-yl)methyl]-N2-(4-methoxyphenyl)quinazoline-2,4-diamine hydrochloride: A similar compound with a methoxyphenyl group instead of a methyl group.

    N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine: The base compound without the hydrochloride salt.

Uniqueness

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-methylquinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O.ClH/c1-15-14-17-12-7-3-2-6-11(12)13(18-14)16-9-10-5-4-8-19-10;/h2-8H,9H2,1H3,(H2,15,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCSTNHGCDJMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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